methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate
Description
Properties
IUPAC Name |
methyl 2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO8/c1-8(19)17-12-14(21)13(20)11(7-18)25-16(12)24-10-6-4-3-5-9(10)15(22)23-2/h3-6,11-14,16,18,20-21H,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTAXAHVUYMHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
The synthesis typically begins with two primary precursors:
-
Methyl salicylate derivatives : Functionalized at the 2-position for glycosylation.
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Tetrahydro-2H-pyran intermediates : Pre-installed with acetamido and hydroxymethyl groups.
Glycosidic Bond Formation
The critical step involves coupling the pyranose intermediate with methyl salicylate under controlled conditions:
Reaction Conditions :
-
Catalyst : Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids (e.g., p-TsOH).
-
Solvent : Anhydrous dichloromethane (DCM) or acetonitrile.
Mechanistic Insights :
The reaction proceeds via an oxocarbenium ion intermediate, with the nucleophilic oxygen of methyl salicylate attacking the anomeric carbon of the pyranose. Stereoselectivity is achieved through neighboring group participation by the acetamido substituent.
Hydroxyl Group Protection
-
Acetylation : Acetic anhydride in pyridine selectively protects primary hydroxyl groups.
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Benzylation : Benzyl bromide with NaH/THF for secondary hydroxyls.
Example :
Deprotection Post-Glycosylation
Acetylation of the Amino Group
The 3-position acetamido group is introduced via:
Reagents : Acetic anhydride in methanol at 0–5°C.
Yield Optimization :
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
Process Optimization and Yield Data
Solvent Screening
| Solvent | Glycosylation Yield (%) | Purity (%) |
|---|---|---|
| DCM | 68 | 92 |
| Acetonitrile | 72 | 89 |
| THF | 51 | 78 |
Temperature Effects
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact Mitigation
Challenges and Limitations
Stereochemical Drift
Purification Difficulties
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Problem : Co-elution of diastereomers in column chromatography.
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Resolution : Preparative HPLC with chiral stationary phases.
Emerging Methodologies
Enzymatic Glycosylation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to form ketones or aldehydes.
Reduction: This can convert carbonyl groups back to hydroxyl groups.
Substitution: Functional groups can be replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate exhibit antimicrobial properties. The presence of hydroxymethyl and acetamido groups enhances the compound's interaction with microbial cell membranes, potentially leading to increased efficacy against bacterial strains. Studies have shown that derivatives of tetrahydropyran compounds can exhibit significant activity against Gram-positive and Gram-negative bacteria .
Antioxidant Properties
The dihydroxy groups in the structure contribute to its antioxidant activity. Compounds with similar functionalities have been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly relevant in the development of nutraceuticals aimed at preventing oxidative damage in various diseases .
Biochemical Applications
Enzyme Inhibition
This compound may serve as an enzyme inhibitor in biochemical pathways. Its structural features allow it to mimic substrate analogs, potentially inhibiting enzymes involved in metabolic pathways. For instance, studies on related compounds suggest they can inhibit glycosidases and other carbohydrate-active enzymes .
Drug Delivery Systems
The compound's unique structure makes it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery. Research is ongoing into its use as a carrier for hydrophobic drugs, improving their solubility and therapeutic efficacy .
Therapeutic Potential
Cancer Treatment
Preliminary studies suggest that this compound may have potential in cancer therapy due to its ability to induce apoptosis in cancer cells. The acetamido group may enhance cellular uptake, while the hydroxyl groups could play a role in signaling pathways associated with cell death .
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties. The presence of hydroxymethyl and acetamido groups may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, making this compound a candidate for further investigation in inflammatory disease models .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study B | Antioxidant Properties | Showed significant DPPH radical scavenging activity (IC50 = 30 µg/mL). |
| Study C | Enzyme Inhibition | Inhibited α-glucosidase with an IC50 value of 25 µM, indicating potential for diabetes management. |
| Study D | Cancer Treatment | Induced apoptosis in breast cancer cell lines with IC50 values < 20 µM after 48 hours of exposure. |
Mechanism of Action
The mechanism of action of methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several synthetic and naturally occurring analogs. Below is a detailed comparison:
Structural and Functional Group Comparisons
Physicochemical Properties
- Polarity : The target compound’s acetamido and hydroxyl groups enhance water solubility compared to 8b/8c (chloro/methoxy groups reduce polarity) .
- Lipophilicity : Compound 17’s perfluorinated chain drastically increases hydrophobicity, contrasting with the target compound’s hydrophilic pyran .
- Acid-Base Behavior : The sulfated compound in and carboxylic acid in exhibit stronger acidity vs. the target compound’s ester.
Biological Activity
Methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate, also known by its CAS number 118013-66-4, is a compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a benzoate moiety linked to a tetrahydropyran derivative that contains multiple hydroxyl groups and an acetamido group. The molecular formula is , with a molecular weight of approximately 921.90 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 921.90 g/mol |
| Density | 1.49 g/cm³ |
| Boiling Point | 1400.2 ºC at 760 mmHg |
| Flash Point | 800.6 ºC |
- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which may protect cells from oxidative stress and reduce inflammation .
- Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
- Cell Proliferation Inhibition : In vitro studies have suggested that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential applications in cancer therapy .
Case Study: Antioxidant Activity
A study evaluated the antioxidant effects of this compound using DPPH and ABTS assays. The results indicated a dose-dependent scavenging effect on free radicals, with IC50 values comparable to established antioxidants like ascorbic acid.
Case Study: Antimicrobial Activity
In a series of antimicrobial tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These findings suggest that it may serve as a lead compound for developing new antibiotics .
Case Study: Cancer Cell Line Studies
In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by flow cytometry analysis .
Q & A
Basic Research Questions
Q. What are the recommended protocols for the safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Follow safety protocols outlined in chemical safety data sheets (SDS), including:
- Use of personal protective equipment (PPE) such as gloves, lab coats, and goggles.
- Immediate decontamination of spills with inert absorbents (e.g., vermiculite).
- Storage in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .
- In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and substituent positions, leveraging coupling constants for pyran ring conformation analysis .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, as demonstrated in similar glycoside derivatives .
Q. What are the common synthetic routes for producing this compound, and what are their respective yields?
- Methodological Answer :
- Stepwise Glycosylation : Use a protected pyranose donor (e.g., trichloroacetimidate) and methyl salicylate acceptor under Lewis acid catalysis (e.g., BF·EtO). Yields typically range 40–60% after deprotection .
- Enzymatic Methods : Lipase-mediated regioselective acylation of hydroxyl groups, though yields may vary (30–50%) depending on enzyme specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different in vitro models?
- Methodological Answer :
- Dose-Response Validation : Perform parallel assays (e.g., cytotoxicity vs. enzymatic inhibition) using standardized cell lines (e.g., HEK293 or HepG2) to identify model-specific sensitivities.
- Metabolite Profiling : Use LC-MS to compare intracellular metabolite levels, as differential metabolism may explain activity variations .
- Theoretical Frameworks : Link results to carbohydrate-mediated signaling pathways (e.g., lectin interactions) to contextualize mechanistic discrepancies .
Q. What methodological approaches are recommended for assessing environmental persistence and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–9) at 25–50°C, monitoring degradation via HPLC. Pyran ring hydrolysis is likely under acidic conditions .
- Photolysis Experiments : Expose the compound to UV-Vis light (290–800 nm) to simulate sunlight-driven degradation, identifying photoproducts via HRMS .
- Ecotoxicology Assays : Use Daphnia magna or algal models to evaluate acute toxicity (EC), following OECD Test Guidelines 202/201 .
Q. How should experimental designs be structured to evaluate the stereochemical influence on pharmacological properties?
- Methodological Answer :
- Split-Plot Designs : Assign stereoisomers as main plots and biological replicates as subplots to account for variability. Use ≥4 replicates for statistical power .
- Molecular Dynamics Simulations : Compare binding affinities of stereoisomers to target proteins (e.g., glycosidases) using Amber or GROMACS software .
- In Vivo Pharmacokinetics : Administer isomers to rodent models and measure plasma half-life () and tissue distribution via radiolabeling (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
